molecular formula C21H26N2O3S B6571482 3,4-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946336-81-8

3,4-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B6571482
CAS No.: 946336-81-8
M. Wt: 386.5 g/mol
InChI Key: XGBGEMHXTJPIST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic benzamide derivative characterized by a 3,4-dimethyl-substituted benzamide core linked to a 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl moiety. The compound’s molecular formula is C21H26N2O3S, with a calculated molecular weight of ~386.3 g/mol. The 3,4-dimethyl substituents on the benzamide ring are electron-donating groups that likely enhance lipophilicity compared to analogs with polar substituents .

Properties

IUPAC Name

3,4-dimethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-4-12-27(25,26)23-11-5-6-17-14-19(9-10-20(17)23)22-21(24)18-8-7-15(2)16(3)13-18/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBGEMHXTJPIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

    Sulfonylation: The tetrahydroquinoline intermediate is then reacted with propane-1-sulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Amidation: Finally, the sulfonylated tetrahydroquinoline is coupled with 3,4-dimethylbenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: Due to the presence of the benzamide core, it can participate in electrophilic aromatic substitution reactions.

    Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic attack, leading to substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the tetrahydroquinoline ring.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid can be used under acidic conditions.

    Nucleophilic Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group in the presence of a base.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can lead to brominated or nitrated derivatives, while nucleophilic substitution can yield sulfonamide or sulfonate products.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving sulfonylated compounds.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The tetrahydroquinoline ring can also interact with biological membranes or receptors, affecting cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparison

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Benzamide) Core Structure Sulfonyl Group
Target Compound C21H26N2O3S ~386.3 3,4-dimethyl Tetrahydroquinolin-6-yl Propane-1-sulfonyl
3-Methoxy analog (BF20665) C20H24N2O4S 388.48 3-methoxy Tetrahydroquinolin-6-yl Propane-1-sulfonyl
3-(Ethylsulfanyl)-benzothiazole (BF20667) C17H16N2OS2 328.45 3-(ethylsulfanyl) Benzothiazol-6-yl N/A
Key Observations:

Substituent Effects: The 3,4-dimethyl groups on the target compound increase steric bulk and lipophilicity (predicted logP >3) compared to the 3-methoxy group in BF20665, which introduces polarity and hydrogen-bonding capacity .

Core Structure Differences: The tetrahydroquinoline core in the target compound and BF20665 is partially saturated, offering conformational flexibility. In contrast, the benzothiazole core in BF20667 is planar and aromatic, which may enhance stacking interactions in biological systems .

Sulfonyl Group Role :

  • The propane-1-sulfonyl group in the target compound and BF20665 contributes to solubility in polar solvents and may act as a hydrogen-bond acceptor. Its absence in BF20667 suggests divergent pharmacological or chemical applications .

Hypothetical Functional Implications

Physicochemical Properties:
  • Lipophilicity : The target compound’s dimethyl substituents likely result in higher logP values than BF20665 (methoxy) but lower than BF20667 (ethylsulfanyl). This impacts membrane permeability and bioavailability.
  • Solubility : The methoxy group in BF20665 may improve aqueous solubility compared to the target compound, which could be advantageous in formulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.